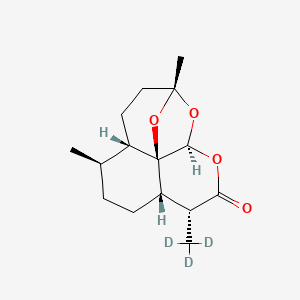
L-Tyrosine-3,5-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine-3,5-13C2: is a stable isotope-labeled form of L-Tyrosine, an aromatic, polar, non-essential amino acid. The labeling involves the incorporation of carbon-13 isotopes at the 3 and 5 positions of the phenol ring. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the L-Tyrosine molecule. One common method is the chemical synthesis starting from carbon-13 labeled benzene derivatives, which are then subjected to a series of reactions including nitration, reduction, and amino acid coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods such as microbial fermentation. Genetically engineered microorganisms are used to incorporate carbon-13 labeled substrates into the metabolic pathways, resulting in the production of the labeled amino acid .
Analyse Chemischer Reaktionen
Types of Reactions: L-Tyrosine-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: Formation of ortho-quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
L-Tyrosine-3,5-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as enzyme kinetics.
Medicine: Used in research related to neurological disorders, as L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine.
Industry: Employed in the production of labeled pharmaceuticals and in the study of drug metabolism .
Wirkmechanismus
The mechanism of action of L-Tyrosine-3,5-13C2 is similar to that of L-Tyrosine. It acts as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the kinetics of these processes. The compound is incorporated into proteins and enzymes, enabling the study of their structure and function .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine-3,5-13C2: Another labeled amino acid used in metabolic studies.
L-Alanine-3-13C: Used for tracing metabolic pathways involving alanine.
L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: A deuterium-labeled amino acid used in protein studies .
Uniqueness: L-Tyrosine-3,5-13C2 is unique due to its specific labeling at the 3 and 5 positions of the phenol ring, which allows for detailed studies of aromatic amino acid metabolism. Its applications in tracing neurotransmitter biosynthesis and studying enzyme kinetics make it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
InChI-Schlüssel |
OUYCCCASQSFEME-ALJHITAUSA-N |
Isomerische SMILES |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)






![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)



![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
